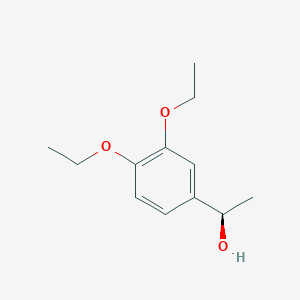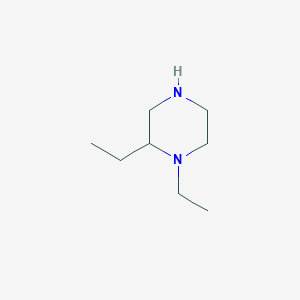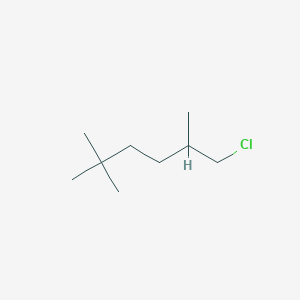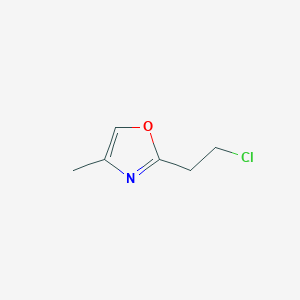
(1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol typically involves the reaction of 3,4-diethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,4-diethoxybenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, 3,4-diethoxybenzaldehyde is subjected to hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) under controlled pressure and temperature conditions. This method offers higher yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is 3,4-diethoxyacetophenone.
Reduction: The major product is 3,4-diethoxyethylbenzene.
Substitution: The major products depend on the substituents introduced, such as 3,4-dimethoxyphenyl derivatives.
Scientific Research Applications
(1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of (1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,4-Dimethoxyphenyl)ethan-1-ol: Similar structure but with methoxy groups instead of ethoxy groups.
(1R)-1-(3,4-Diethoxyphenyl)propan-1-ol: Similar structure but with a propanol moiety instead of ethanol.
(1R)-1-(3,4-Diethoxyphenyl)butan-1-ol: Similar structure but with a butanol moiety instead of ethanol.
Uniqueness
(1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(1R)-1-(3,4-diethoxyphenyl)ethanol |
InChI |
InChI=1S/C12H18O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9,13H,4-5H2,1-3H3/t9-/m1/s1 |
InChI Key |
UJBOGVMFJDOUDP-SECBINFHSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[C@@H](C)O)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)


![2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207687.png)
![6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13207701.png)
![1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13207703.png)

![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
![4-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13207712.png)
![2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole](/img/structure/B13207721.png)

![1-[3-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B13207727.png)


